

Technical Guide: Potential Biological Activity of 6-Methylpyrazine-2-carbaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Methylpyrazine-2-carbaldehyde
CAS No.:	116758-01-1
Cat. No.:	B037811

[Get Quote](#)

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block in medicinal chemistry, distinct from its pyridine analogs due to the unique electronic properties of the 1,4-diazine ring.[1][2] While the aldehyde itself is a reactive intermediate rather than a final therapeutic agent, it serves as a "linchpin scaffold" for the synthesis of Schiff bases, hydrazones, and thiosemicarbazones.[1] These derivatives have demonstrated significant biological potential, particularly as antitubercular agents (targeting *Mycobacterium tuberculosis*) and antiproliferative compounds against various cancer cell lines.[1] This guide details the chemical utility, synthesis pathways, and biological validation of this pharmacophore.[1][3]

Part 1: Chemical Profile & Pharmacophore Analysis

Chemical Identity[1][4][5][6][7][8][9]

- IUPAC Name: **6-Methylpyrazine-2-carbaldehyde**[2]
- CAS Number: 116758-01-1

- Molecular Formula: C₆H₆N₂O[4]
- Molecular Weight: 122.12 g/mol [1][2]
- Appearance: Typically a light yellow to brown low-melting solid or oil.
- Solubility: Soluble in polar organic solvents (DMSO, Ethanol, DMF, Chloroform).[1]

Structural Significance

The molecule features a pyrazine core substituted with a methyl group at the C6 position and a reactive formyl (aldehyde) group at C2.

- Electronic Deficient Ring: The pyrazine ring is π -deficient, making it an excellent electron-withdrawing core in ligand design.[1]
- Lipophilicity Modulation: The C6-methyl group increases lipophilicity (LogP) compared to the unsubstituted pyrazine-2-carbaldehyde, potentially enhancing membrane permeability—a critical factor for antitubercular drugs requiring penetration of the mycobacterial cell wall.[1]
- Chelation Potential: When derivatized into Schiff bases ($-\text{CH}=\text{N}-$), the N4 nitrogen of the pyrazine ring and the imine nitrogen can form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe), a mechanism often linked to antimicrobial activity.[1]

Part 2: Synthesis & Divergent Derivatization

The biological value of **6-Methylpyrazine-2-carbaldehyde** lies in its "divergent synthesis" potential. It acts as an electrophilic node that can be condensed with various nucleophiles to generate bioactive libraries.

Upstream Synthesis (Preparation of the Aldehyde)

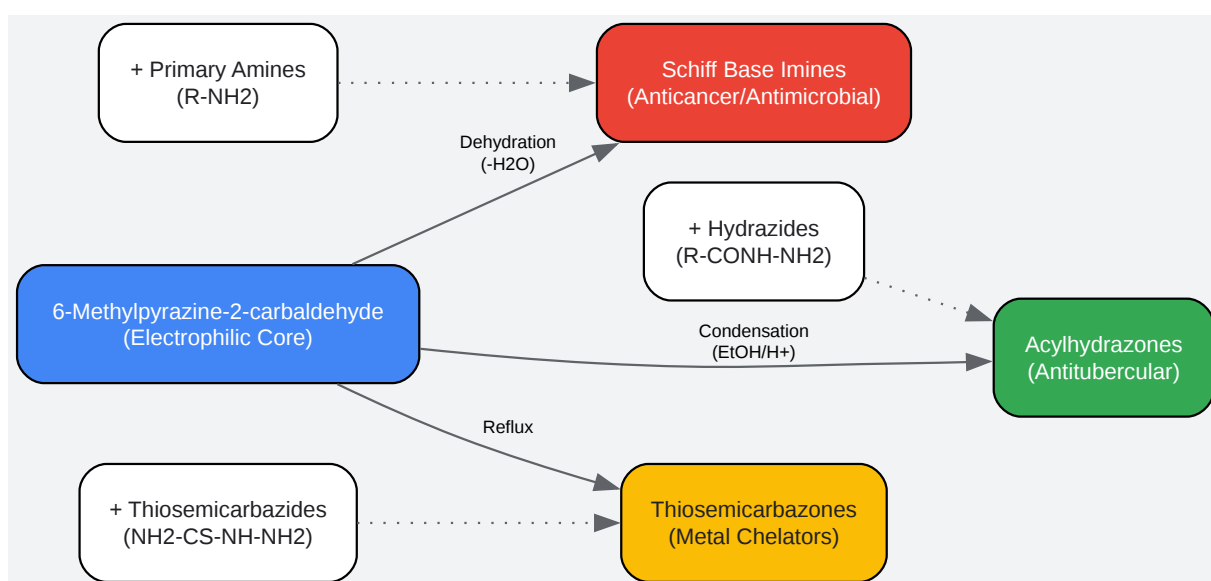
The aldehyde is typically synthesized via two primary routes:[1]

- Oxidation of 2,6-Dimethylpyrazine: Controlled oxidation using selenium dioxide (SeO₂) or catalytic vapor-phase oxidation.

- Reduction of Methyl 6-methylpyrazine-2-carboxylate: Selective reduction using Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) to prevent over-reduction to the alcohol.

Downstream Derivatization (The Bioactive Products)

The aldehyde reacts readily with amines and hydrazines to form the active pharmaceutical ingredients (APIs).[1]



[Click to download full resolution via product page](#)

Figure 1: Divergent synthesis pathways transforming the aldehyde scaffold into bioactive classes.

Part 3: Biological Activity & Therapeutic Potential[10]

Antitubercular Activity (Primary Application)

Derivatives of pyrazine are structurally related to Pyrazinamide (PZA), a first-line tuberculosis drug.[1][5]

- Mechanism: Hydrazone derivatives of **6-methylpyrazine-2-carbaldehyde** function as prodrugs or metal chelators. They may inhibit the Fatty Acid Synthase I (FAS-I) system in *Mycobacterium tuberculosis*.
- Potency: Research indicates that N-acylhydrazones derived from this scaffold can exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.2 – 6.25 µg/mL against *M. tuberculosis* H37Rv strain, comparable to or better than Pyrazinamide in resistant strains.[1]
- Structure-Activity Relationship (SAR): The 6-methyl group is crucial; it provides steric bulk that may prevent rapid efflux or metabolic deactivation compared to the unsubstituted analog.

Anticancer (Cytotoxicity)

Schiff bases formed by condensing **6-methylpyrazine-2-carbaldehyde** with aromatic amines have shown cytotoxicity against human cancer cell lines.

- Targets: HepG2 (Liver carcinoma), HCT-116 (Colon carcinoma), and MCF-7 (Breast cancer). [1]
- IC50 Values: Active derivatives often show IC50 values between 10 – 50 µM.
- Mode of Action: These compounds often act by intercalating into DNA or inhibiting Topoisomerase II, leading to apoptosis. The planar pyrazine ring facilitates stacking interactions with DNA base pairs.

Antimicrobial (Broad Spectrum)

Metal complexes (Cu(II), Zn(II)) of Schiff bases derived from this aldehyde show enhanced activity compared to the free ligand.[1]

- Chelation Theory: Upon complexation, the polarity of the metal ion is reduced (due to partial sharing of its positive charge with the donor groups), which increases the lipophilic character of the central metal atom.[1] This favors permeation through the lipid layer of the bacterial membrane.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Methylpyrazine-2-carbaldehyde Schiff Bases

This protocol describes the general condensation method to generate bioactive ligands.

Reagents:

- **6-Methylpyrazine-2-carbaldehyde** (1.0 mmol)[1][2]
- Substituted Aromatic Amine or Hydrazone (1.0 mmol)[1]
- Ethanol (Absolute, 20 mL)
- Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Procedure:

- **Dissolution:** Dissolve 1.0 mmol of **6-Methylpyrazine-2-carbaldehyde** in 10 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add an equimolar amount (1.0 mmol) of the amine/hydrazone dissolved in 10 mL ethanol.
- **Catalysis:** Add 2-3 drops of glacial acetic acid.
- **Reflux:** Heat the mixture under reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
- **Isolation:** Cool the reaction mixture to room temperature. If a precipitate forms, filter under vacuum.[1] If no precipitate forms, evaporate the solvent to 20% volume and cool in an ice bath.
- **Purification:** Recrystallize the crude solid from hot ethanol or ethanol/water mixture.
- **Characterization:** Confirm structure via ¹H-NMR (look for imine singlet at δ 8.2–8.8 ppm) and IR (C=N stretch at 1600–1630 cm⁻¹).

Protocol: Antitubercular Assay (MABA Method)

Microplate Alamar Blue Assay (MABA) is the standard for screening these derivatives.[1]

- Inoculum: Use *M. tuberculosis* H37Rv strain diluted to 10^5 CFU/mL in Middlebrook 7H9 broth.
- Plating: Add 100 μ L of broth to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 μ g/mL to 0.2 μ g/mL).
- Controls: Include Pyrazinamide (positive control) and DMSO (solvent control).
- Incubation: Incubate at 37°C for 7 days.
- Development: Add 20 μ L of Alamar Blue solution and 12 μ L of 10% Tween 80. Incubate for another 24 hours.
- Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates bacterial activity. The MIC is the lowest concentration preventing the color change.

Part 5: Safety & Handling Data[1]

Hazard Classification (GHS): Based on analogous pyrazine aldehydes and carboxylic acids:

- H315: Causes skin irritation.[6][7]
- H319: Causes serious eye irritation.[6][7]
- H335: May cause respiratory irritation.[6][7]

Storage & Stability:

- Air Sensitive: Aldehydes oxidize to carboxylic acids upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).
- Temperature: Store refrigerated (2–8°C).
- Handling: Use in a fume hood. Avoid dust/aerosol generation.[6][7]

References

- Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. *European Journal of Medicinal Chemistry*. (Discusses the biological activity of pyrazine hydrazones). [Link](#)
- Design, synthesis, and antitubercular activity of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine)pyridin-3-yl)benzamide derivatives. *RSC Advances*. (Highlights pyrazine scaffold utility in TB). [Link](#)
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. *Medicinal Chemistry Research*. (Review of the pharmacophore derived from aldehydes). [Link](#)
- PubChem Compound Summary for CID 22136797: **6-Methylpyrazine-2-carbaldehyde**. National Center for Biotechnology Information. (Chemical properties and safety data). [Link\[1\]](#)
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase. *Nature Scientific Reports*. (Biosynthetic pathways of methylpyrazines). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. 2-PYRAZINECARBOXALDEHYDE, 6-METHYL- | 116758-01-1 \[chemicalbook.com\]](#)
- [3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. 6-Methylpyrazine-2-carbaldehyde \[myskinrecipes.com\]](#)
- [5. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-\(6-\(4-\(pyrazine-2-carbonyl\)piperazine/homopiperazine-1-yl\)pyridin-3-yl\)benzamide derivatives as anti-tubercular agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)

- [7. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- To cite this document: BenchChem. [Technical Guide: Potential Biological Activity of 6-Methylpyrazine-2-carbaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037811/docs#technical-guide-potential-biological-activity-of-6-methylpyrazine-2-carbaldehyde-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)